molecular formula C9H8OS B15253691 2-Methyl-1-benzothiophen-5-ol

2-Methyl-1-benzothiophen-5-ol

Cat. No.: B15253691
M. Wt: 164.23 g/mol
InChI Key: JNICXVHWTSHDHF-UHFFFAOYSA-N
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Description

2-Methyl-1-benzothiophen-5-ol is a heterocyclic organic compound that belongs to the benzothiophene family. Benzothiophenes are sulfur-containing aromatic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a hydroxyl group at the 5-position and a methyl group at the 2-position of the benzothiophene ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-benzothiophen-5-ol can be achieved through several methods. One common approach involves the cyclization of 2-methylthiophenol with an appropriate electrophile. For example, the reaction of 2-methylthiophenol with an aldehyde or ketone in the presence of an acid catalyst can yield this compound. Another method involves the use of arylzinc reagents, which allow for the preparation of multisubstituted benzothiophenes through coupling reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-benzothiophen-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 2-Methyl-1-benzothiophen-5-one.

    Reduction: Formation of 2-Methyl-1-benzothiophen-5-thiol.

    Substitution: Formation of various substituted benzothiophenes depending on the electrophile used.

Scientific Research Applications

2-Methyl-1-benzothiophen-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-benzothiophen-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 5-position can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the benzothiophene ring can interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

2-Methyl-1-benzothiophen-5-ol can be compared with other benzothiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiophene derivatives.

Properties

Molecular Formula

C9H8OS

Molecular Weight

164.23 g/mol

IUPAC Name

2-methyl-1-benzothiophen-5-ol

InChI

InChI=1S/C9H8OS/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,10H,1H3

InChI Key

JNICXVHWTSHDHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C=CC(=C2)O

Origin of Product

United States

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